molecular formula C8H15ClO4S B1344230 Ethyl 6-(chlorosulfonyl)hexanoate CAS No. 319452-62-5

Ethyl 6-(chlorosulfonyl)hexanoate

Cat. No. B1344230
M. Wt: 242.72 g/mol
InChI Key: OZUXFLPHSAOFDU-UHFFFAOYSA-N
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Description

Ethyl 6-(chlorosulfonyl)hexanoate, also known as ethyl 6-chlorohexanoate, is a chemical compound belonging to the class of organosulfur compounds. It is a colorless liquid with a pungent odor. It is a versatile reagent used in organic synthesis, and has a wide range of applications in the fields of medicine, chemical engineering, and materials science.

Scientific Research Applications

Catalysis and Synthesis

  • Ethyl 6-(chlorosulfonyl)hexanoate has been explored in the context of catalytic processes, particularly in the synthesis of higher alcohols such as 2-Ethyl-1-hexanol through the Guerbet reaction. This demonstrates the compound's utility in creating more complex alcohol structures from simpler ones like ethanol, potentially for sustainable chemical production methods (Patel et al., 2015).

Chemical Properties and Analysis

  • Research has delved into the chemical and textural characteristics of chlorosulfonated materials, which could be related to derivatives of Ethyl 6-(chlorosulfonyl)hexanoate. Such studies investigate the impact of chlorosulfonation on materials like styrene-divinylbenzene copolymer beads, providing insights into the chemical modifications and potential applications of these materials in various industrial processes (Rabia et al., 1996).

Environmental Applications

  • The removal of 2-Ethyl-1-hexanol from aqueous solutions, which could be an application or a study related to the degradation or transformation of Ethyl 6-(chlorosulfonyl)hexanoate, has been examined. This involves understanding how compounds like Ethyl 6-(chlorosulfonyl)hexanoate or its derivatives interact with environmental matrices and how they can be efficiently removed or recovered, highlighting the environmental aspect of its applications (Chang et al., 2013).

Methodological Advances

  • The synthesis of Ethyl 6-(chlorosulfonyl)hexanoate and related compounds involves innovative methodological approaches, demonstrating advancements in chemical synthesis techniques. For example, the synthesis of hexanoic acid 2-(diethylamino) ethyl ester from hexanoic acid showcases the development of efficient synthesis routes for related ester compounds, which could be extended or analogous to methods used for Ethyl 6-(chlorosulfonyl)hexanoate (Zhao Qing-lan, 2007).

properties

IUPAC Name

ethyl 6-chlorosulfonylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO4S/c1-2-13-8(10)6-4-3-5-7-14(9,11)12/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUXFLPHSAOFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626146
Record name Ethyl 6-(chlorosulfonyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(chlorosulfonyl)hexanoate

CAS RN

319452-62-5
Record name Hexanoic acid, 6-(chlorosulfonyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=319452-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(chlorosulfonyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium 6-ethoxy-6-oxo-1-hexanesulfonate (62b) (1.68 g, 6.8 mmol) was mixed with phosphorus pentachloride and the mixture was carefully pestled in a mortar. After the reaction came to the end (the foaming of the reaction mixture ceased) the mixture was extracted with dry benzene (50 ml). The extract was evaporated under reduced pressure and the residue was dried in vacuum to give crude title compound (1.03 g, 61%) as a hygroscopic oil. The chloride (63b) was used in further reactions without additional purification.
Name
Sodium 6-ethoxy-6-oxo-1-hexanesulfonate
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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